REACTION_CXSMILES
|
Cl.Cl.[OH:3][CH2:4][C:5]([NH2:14])([CH2:10][CH2:11][CH2:12][NH2:13])[C:6](OC)=[O:7].C[O-].[Na+]>CO>[OH:3][CH2:4][C:5]1([NH2:14])[CH2:10][CH2:11][CH2:12][NH:13][C:6]1=[O:7] |f:0.1.2,3.4|
|
Name
|
ester
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.OCC(C(=O)OC)(CCCN)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methanolic solution
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature under nitrogen for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted many times with hot chloroform
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(C(NCCC1)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |